molecular formula C13H13BrN2O3S B11799228 N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide

N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide

Cat. No.: B11799228
M. Wt: 357.22 g/mol
InChI Key: STYMILWPRHLWIS-UHFFFAOYSA-N
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Description

N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide is a complex organic compound with a unique structure that includes a benzyl group, a bromine atom, a hydroxyl group, a methyl group, and a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by sulfonation and subsequent substitution reactions to introduce the benzyl and methyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bromine and hydroxyl groups may also participate in hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • N-Benzyl-5-chloro-4-hydroxy-N-methylpyridine-3-sulfonamide
  • N-Benzyl-5-fluoro-4-hydroxy-N-methylpyridine-3-sulfonamide
  • N-Benzyl-5-iodo-4-hydroxy-N-methylpyridine-3-sulfonamide

Comparison: N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity.

Properties

Molecular Formula

C13H13BrN2O3S

Molecular Weight

357.22 g/mol

IUPAC Name

N-benzyl-5-bromo-N-methyl-4-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C13H13BrN2O3S/c1-16(9-10-5-3-2-4-6-10)20(18,19)12-8-15-7-11(14)13(12)17/h2-8H,9H2,1H3,(H,15,17)

InChI Key

STYMILWPRHLWIS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CNC=C(C2=O)Br

Origin of Product

United States

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